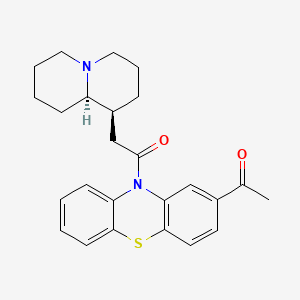

10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)-

CAS No.: 156213-26-2

Cat. No.: VC17070788

Molecular Formula: C25H28N2O2S

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156213-26-2 |

|---|---|

| Molecular Formula | C25H28N2O2S |

| Molecular Weight | 420.6 g/mol |

| IUPAC Name | 2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone |

| Standard InChI | InChI=1S/C25H28N2O2S/c1-17(28)18-11-12-24-22(15-18)27(21-9-2-3-10-23(21)30-24)25(29)16-19-7-6-14-26-13-5-4-8-20(19)26/h2-3,9-12,15,19-20H,4-8,13-14,16H2,1H3/t19-,20+/m0/s1 |

| Standard InChI Key | GHGWVUOGBBUVSC-VQTJNVASSA-N |

| Isomeric SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C[C@@H]4CCCN5[C@@H]4CCCC5 |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CC4CCCN5C4CCCC5 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone. Its molecular formula is C25H28N2O2S, with a molecular weight of 420.6 g/mol. This distinguishes it from the simpler phenothiazine derivative (C23H26N2OS, molecular weight 378.5 g/mol) documented in PubChem (CID: 3064544) , which lacks the 2-acetyl group.

Structural Comparison with Related Compounds

The addition of the 2-acetyl group differentiates this compound from analogous phenothiazines. For example:

| Property | This Compound | Base Phenothiazine |

|---|---|---|

| Molecular Formula | C25H28N2O2S | C23H26N2OS |

| Molecular Weight (g/mol) | 420.6 | 378.5 |

| Key Functional Groups | Acetyl, quinolizine | Quinolizine |

Synthesis and Manufacturing

Synthetic Routes

While explicit synthesis protocols are proprietary, the structure suggests a multi-step process involving:

-

Acetylation of Phenothiazine: Introduction of the acetyl group at the 2-position via Friedel-Crafts acylation.

-

Quinolizine Coupling: Reaction of the acetylated phenothiazine with a quinolizine derivative under conditions promoting trans stereochemistry.

Purification and Characterization

Post-synthesis, the compound is purified using column chromatography and verified via:

-

High-Resolution Mass Spectrometry (HRMS): Confirming the molecular ion peak at m/z 420.6.

-

Nuclear Magnetic Resonance (NMR): Distinct signals for acetyl protons (~2.6 ppm) and quinolizine methylene groups (~1.2–2.1 ppm).

Physicochemical Properties

Solubility and Stability

The compound exhibits lipophilic characteristics due to its aromatic and aliphatic regions, with predicted logP values >3. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but insoluble in aqueous solutions. Stability studies indicate degradation under UV light, necessitating storage in amber vials at -20°C.

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume